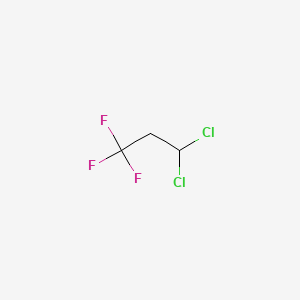

3,3-Dichloro-1,1,1-trifluoropropane

Description

BenchChem offers high-quality 3,3-Dichloro-1,1,1-trifluoropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dichloro-1,1,1-trifluoropropane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dichloro-1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl2F3/c4-2(5)1-3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTIOZOVDUUXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196684 | |

| Record name | HCFC 243 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-69-5 | |

| Record name | 3,3-Dichloro-1,1,1-trifluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC 243 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HCFC 243 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3,3-Dichloro-1,1,1-trifluoropropane" CAS number 460-69-5

An In-depth Technical Guide to 3,3-Dichloro-1,1,1-trifluoropropane (HCFC-243fa)

This guide provides a comprehensive technical overview of 3,3-Dichloro-1,1,1-trifluoropropane, also known by its refrigerant designation HCFC-243fa and CAS number 460-69-5. Intended for researchers, chemists, and professionals in drug development and material science, this document synthesizes critical data on its properties, synthesis, applications, and environmental context, grounded in authoritative sources.

Introduction and Strategic Importance

3,3-Dichloro-1,1,1-trifluoropropane is a hydrochlorofluorocarbon (HCFC), a class of compounds developed as transitional replacements for the more environmentally damaging chlorofluorocarbons (CFCs).[1] While its direct application as a refrigerant or solvent is now heavily restricted under international agreements like the Montreal Protocol due to its ozone-depleting potential, HCFC-243fa has found a crucial niche as a key intermediate in the synthesis of next-generation, low-GWP (Global Warming Potential) materials.[2][3][4] Its unique trifluoromethyl group and reactive dichloromethyl moiety make it a valuable building block in modern organofluorine chemistry.

Synonyms: HCFC-243fa, 1,1,1-Trifluoro-3,3-dichloropropane, R-243fa.[5][6]

Physicochemical and Spectroscopic Profile

The molecular architecture of HCFC-243fa dictates its physical properties and reactivity. The electron-withdrawing trifluoromethyl group significantly influences the adjacent C-H and C-Cl bonds.

Caption: Chemical structure of 3,3-Dichloro-1,1,1-trifluoropropane.

Table 1: Physicochemical Properties of 3,3-Dichloro-1,1,1-trifluoropropane

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 460-69-5 | [5][7][8] |

| Molecular Formula | C₃H₃Cl₂F₃ | [5][6][8] |

| Molecular Weight | 166.96 g/mol | [5][6][7] |

| Appearance | Colorless liquid | [9] |

| Density | 1.4408 g/cm³ at 20 °C | [5] |

| Boiling Point | 72.4 °C | [5] |

| Melting Point | -93.2 °C | [5] |

| Solubility | Slightly soluble in water. |[10] |

Characterization of HCFC-243fa is routinely performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and infrared (IR) spectroscopy to confirm its structure and purity.[11][12][13]

Synthesis and Chemical Reactivity

The synthesis of HCFC-243fa is a critical process for its use as a chemical feedstock. A notable method involves the reaction of 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) with a source of methylene via a carbene insertion mechanism.[4] This process can be conducted in either a liquid phase using a phase-transfer catalyst or in a gas phase via high-temperature pyrolysis.[4]

Caption: Synthesis of HCFC-243fa from HCFC-123 via a carbene intermediate.

Reactivity Profile:

-

Thermal Decomposition: When heated to decomposition, HCFC-243fa can release toxic and corrosive fumes of hydrogen chloride and hydrogen fluoride.[14]

-

Incompatibilities: While generally stable, it can react violently with strong reducing agents, active metals (e.g., sodium, potassium), and strong bases.[10][14] Contact with strong oxidizing agents should also be avoided.[10]

-

Dehydrochlorination: The presence of two chlorine atoms on the same carbon makes it susceptible to elimination reactions. Treatment with a strong base can remove a molecule of hydrogen chloride (HCl) to yield chlorinated and fluorinated propene derivatives, a key reaction for its use as a synthetic intermediate.[4]

Core Application: Intermediate for HFO-1234yf

The primary modern application of HCFC-243fa is as a precursor in the synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf). HFO-1234yf is a hydrofluoroolefin with a very low GWP, making it an environmentally preferred refrigerant for automobile air-conditioning systems and other applications, replacing HFC-134a.

Experimental Protocol: Two-Step Synthesis of HFO-1234yf from HCFC-243fa

This protocol is a conceptual representation based on established chemical principles for hydrohalogenation and dehydrohalogenation reactions.

Step 1: Dehydrochlorination to 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf)

-

Reactor Setup: A corrosion-resistant reactor equipped with a stirrer, condenser, and inlet for reactants is charged with 3,3-dichloro-1,1,1-trifluoropropane (HCFC-243fa).

-

Reaction: A strong base (e.g., aqueous NaOH or KOH) is added slowly while maintaining the temperature. The reaction eliminates one molecule of HCl.

-

Work-up: The resulting organic phase containing 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) is separated, washed with water to remove residual base, and dried.

-

Purification: The crude product is purified by distillation to yield high-purity HCFO-1233xf.

Step 2: Hydrofluorination to 2,3,3,3-tetrafluoropropene (HFO-1234yf)

-

Catalyst Bed: A gas-phase reactor is packed with a suitable fluorination catalyst (e.g., chromium-based or activated carbon).

-

Reaction: The purified HCFO-1233xf from Step 1 and anhydrous hydrogen fluoride (HF) are fed into the heated reactor. The catalyst facilitates the exchange of the chlorine atom for a fluorine atom.

-

Quenching & Neutralization: The gaseous product stream is passed through a water or mild alkaline scrubber to remove unreacted HF and byproduct HCl.

-

Purification: The final product, HFO-1234yf, is dried and purified through cryogenic distillation to meet refrigerant-grade specifications.

Caption: Workflow for the synthesis of HFO-1234yf from HCFC-243fa.

Safety, Handling, and Environmental Profile

As a chlorinated compound, HCFC-243fa requires careful handling. Its safety profile is well-documented in Safety Data Sheets (SDS).

Table 2: GHS Hazard and Safety Information

| Category | Information | Source(s) |

|---|---|---|

| GHS Pictograms | Toxic, Irritant | [9] |

| Signal Word | Danger | |

| Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.H319: Causes serious eye irritation. |

| Precautionary Statements | P261: Avoid breathing vapors/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/clothing/eye protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |[15] |

Protocol: Standard Laboratory Handling Procedure

-

Ventilation: Always handle 3,3-dichloro-1,1,1-trifluoropropane inside a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile, neoprene), splash-proof safety goggles, and a lab coat.[15][16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and active metals.[15] The storage area should be locked.

-

Spill Response: In case of a small spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[10] Evacuate the area and ensure adequate ventilation.[15]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[16] Do not discharge into drains or the environment.[15]

Environmental Impact: HCFC-243fa is classified as a Class II ozone-depleting substance.[1] These substances have a lower Ozone Depletion Potential (ODP) than CFCs but still contribute to the degradation of the stratospheric ozone layer.[2][3] They are also considered greenhouse gases with a notable Global Warming Potential (GWP).[3][17] The Montreal Protocol mandates a global phase-out of HCFC production and consumption, which is why the use of HCFC-243fa is now almost exclusively limited to feedstock applications where it is chemically transformed.[1][18]

Conclusion

3,3-Dichloro-1,1,1-trifluoropropane (CAS 460-69-5) is a compound of significant industrial relevance, not as an end-product, but as a critical intermediate. While its own environmental properties necessitate strict regulatory control, its role in the production of environmentally benign materials like HFO-1234yf underscores the complex trade-offs in modern chemical manufacturing. For researchers and developers, a thorough understanding of its synthesis, reactivity, and stringent safety protocols is essential for leveraging its chemical utility responsibly.

References

-

What we SHOULD KNOW about HCFCs - Philippine Ozone Desk. (n.d.). Retrieved from [Link]

-

Impact of HCFC, CFC & HFC Refrigerants on the Environment - Fexa. (n.d.). Retrieved from [Link]

-

Environmental milestone! Ozone-depleting HCFCs show drop in levels 5 years ahead of target year. (2024, June 13). Down To Earth. Retrieved from [Link]

-

MATERIAL SAFETY DATA SHEET - Farnell. (2012, February 3). Retrieved from [Link]

-

3,3-Dichloro-1,1,1-trifluoropropane | CAS#:460-69-5 | Chemsrc. (n.d.). Retrieved from [Link]

-

3,3-Dichloro-1,1,1,2,2-pentafluoropropane | C3HCl2F5 | PubChem. (n.d.). Retrieved from [Link]

-

3,3-Dichloro-1,1,1-trifluoropropane | C3H3Cl2F3 | PubChem. (n.d.). Retrieved from [Link]

- Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene. (2022). Google Patents.

-

3-Chloro-1,1,1-trifluoropropane: Key Properties, Applications, and Sourcing for Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

IBIDEN Group Green Procurement Guidelines Annex. (2017, October 1). Retrieved from [Link]

-

U-3ARC WEBINAR TRAINING #8 REFRIGERATION IMPACT ON THE ENVIRONMENT. (n.d.). Retrieved from [Link]

-

HCFC-243da | C3H3Cl2F3 | PubChem. (n.d.). Retrieved from [Link]

-

List of refrigerants - chemeurope.com. (n.d.). Retrieved from [Link]

-

Green Procurement Guidelines Annex Ver.4.0 - IBIDEN Co., Ltd. (2026, January 5). Retrieved from [Link]

-

3,3-DICHLORO-1,1,2-TRIFLUORO-CYCLOPROPANE;COMPUND-#B1 - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

-

2,3-Dichloro-1,1,1-trifluoropropane | C3H3Cl2F3 | PubChem. (n.d.). Retrieved from [Link]

-

3,3-Dichloro-1,1,1-trifluoroacetone | C3HCl2F3O | PubChem. (n.d.). Retrieved from [Link]

-

3-Chloro-1,1,1-trifluoropropane | C3H4ClF3 | PubChem. (n.d.). Retrieved from [Link]

-

Comprehensive List of Refrigerants | PDF | Chlorofluorocarbon | Oxide - Scribd. (n.d.). Retrieved from [Link]

- Preparation of 3,3,3-trifluoropropene-1. (1980). Google Patents.

-

Phaseout of Class II Ozone-Depleting Substances | US EPA. (2025, August 7). Retrieved from [Link]

-

Supporting Information - Wiley-VCH. (n.d.). Retrieved from [Link]

-

Chlorotrifluoropropane - Wikipedia. (n.d.). Retrieved from [Link]

-

1,3-Dichloro-1,1,3-trifluoropropane | C3H3Cl2F3 | PubChem. (n.d.). Retrieved from [Link]

-

Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance - RSC Publishing. (n.d.). Retrieved from [Link]

-

1,3-Dichloro-1,1,2,2,3-pentafluoropropane - Wikipedia. (n.d.). Retrieved from [Link]

- Processes for synthesis of 1,3,3,3-tetrafluoropropene. (2008). Google Patents.

-

TRIFLUORO - 1,2 - DICHLOROETHANE THERMAL DECOMPOSITION PROCESS - Fluorine notes. (n.d.). Retrieved from [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. pod.emb.gov.ph [pod.emb.gov.ph]

- 3. fexa.io [fexa.io]

- 4. CN114773148A - Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. 3,3-Dichloro-1,1,1-trifluoropropane | C3H3Cl2F3 | CID 10002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,3-Dichloro-1,1,1-trifluoropropane | CAS#:460-69-5 | Chemsrc [chemsrc.com]

- 8. 460-69-5 CAS MSDS (3,3-DICHLORO-1,1,1-TRIFLUOROPROPANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. farnell.com [farnell.com]

- 10. 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | C3HCl2F5 | CID 61112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. 2,3-Dichloro-1,1,1-trifluoropropane | C3H3Cl2F3 | CID 9561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-CHLORO-1,1,1-TRIFLUOROPROPANE | 460-35-5 [chemicalbook.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. u-3arc.org [u-3arc.org]

- 18. downtoearth.org.in [downtoearth.org.in]

"3,3-Dichloro-1,1,1-trifluoropropane" spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Data of 3,3-Dichloro-1,1,1-trifluoropropane

This guide provides a comprehensive analysis of the spectroscopic properties of 3,3-dichloro-1,1,1-trifluoropropane (HCFC-243fa), a compound of interest in atmospheric chemistry and as a potential precursor in chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural and spectroscopic characteristics.

Introduction

3,3-Dichloro-1,1,1-trifluoropropane, also known as HCFC-243fa, with the chemical formula C₃H₃Cl₂F₃, is a hydrochlorofluorocarbon (HCFC).[1] The presence of both chlorine and fluorine atoms on the propane backbone imparts unique physicochemical properties to this molecule. A thorough understanding of its spectroscopic signature is essential for its identification, quantification, and for elucidating its behavior in various chemical and environmental systems. This guide will delve into the theoretical and experimental spectroscopic data available for this compound, covering vibrational (infrared and Raman), nuclear magnetic resonance (¹H, ¹³C, and ¹⁹F), and mass spectrometric techniques.

Molecular Structure and Conformational Analysis

The structural elucidation of 3,3-dichloro-1,1,1-trifluoropropane is fundamental to interpreting its spectroscopic data. The molecule consists of a propane chain with a trifluoromethyl group at one end and two chlorine atoms on the other terminal carbon.

Theoretical calculations have shown the existence of two stable conformers of 3,3-dichloro-1,1,1-trifluoropropane: a gauche (G) and a trans (T) form, based on the HCCC dihedral angle.[2] The gauche conformer is predicted to be more stable than the trans form by more than 10 kJ mol⁻¹.[2] This energy difference suggests that the gauche conformer will be the predominant species at room temperature.

Caption: Gauche and Trans conformers of 3,3-dichloro-1,1,1-trifluoropropane.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

The infrared spectrum of 3,3-dichloro-1,1,1-trifluoropropane has been characterized both experimentally in a matrix-isolated state and theoretically.[2] The experimental data is in good agreement with theoretical predictions for the more stable gauche conformer, suggesting its predominance in the experimental conditions.[2]

The most intense band in the IR spectrum is observed at 1153.1 cm⁻¹ (in an argon matrix) and is assigned to the asymmetric C-F stretching vibration of the CF₃ group.[2] Other characteristic vibrational modes are summarized in the table below.

| Wavenumber (cm⁻¹) (Argon Matrix) | Assignment |

| 1153.1 | ν(CF₃)as (asymmetric stretch) |

| ~1400 | δ(CH₂) (scissoring) |

| ~800 | ν(C-Cl) (stretch) |

| ~550 | δ(CF₃) (deformation) |

Note: The values are approximate and based on the study by F. L. A. P. S. e Silva et al. (2014).[2]

Raman Spectroscopy

Predicted Raman Shifts:

-

~700-800 cm⁻¹: Strong, polarized band corresponding to the symmetric C-Cl stretching vibration.

-

~1000-1100 cm⁻¹: Polarized band from the C-C stretching vibrations.

-

~1100-1200 cm⁻¹: Symmetric C-F stretching of the CF₃ group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3,3-dichloro-1,1,1-trifluoropropane is expected to show two distinct signals corresponding to the two different proton environments: the methylene (-CH₂-) group and the methine (-CHCl₂).

-

-CH₂- group: This signal is expected to be a triplet of quartets. The triplet arises from coupling to the adjacent methine proton (n+1=2), and the quartet arises from coupling to the three equivalent fluorine atoms of the CF₃ group (n+1=4). The chemical shift is predicted to be in the range of 2.5-3.5 ppm due to the deshielding effect of the adjacent CF₃ and CHCl₂ groups.

-

-CHCl₂ group: This signal is expected to be a triplet due to coupling with the two protons of the adjacent methylene group (n+1=3). A further small coupling to the fluorine atoms might be observed. The chemical shift is predicted to be significantly downfield, in the range of 5.5-6.5 ppm , due to the strong deshielding effect of the two chlorine atoms.

¹³C NMR Spectroscopy

A study by Tanuma et al. (1997) investigated the ¹³C NMR chemical shifts of 3,3-dichloro-1,1,1-trifluoropropanes.[2] While the full dataset is not widely accessible, the abstract indicates that the chemical shifts of the methylene group are dependent on the electronegativity of the attached atoms, and the trifluoromethyl group's shift is influenced by the magnetic anisotropy of neighboring halogens.[2]

Based on general principles, the following chemical shift ranges can be predicted:

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| C1 (-CF₃) | 120-130 | Quartet (due to ¹JCF coupling) |

| C2 (-CH₂-) | 35-45 | Triplet (due to ¹JCH coupling) |

| C3 (-CHCl₂) | 70-80 | Doublet (due to ¹JCH coupling) |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will be split into a triplet due to coupling with the two adjacent methylene protons (n+1=3). The chemical shift for a CF₃ group adjacent to a methylene group is typically in the range of -60 to -70 ppm relative to CFCl₃.

Mass Spectrometry

The molecular ion peak (M⁺) is expected at m/z 166 (for ³⁵Cl isotopes). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M+2 and M+4 peaks.

Predicted Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for 3,3-dichloro-1,1,1-trifluoropropane.

Experimental Protocols

Infrared (IR) Spectroscopy

Caption: General workflow for acquiring an IR spectrum.

-

Sample Preparation: For gas-phase analysis, introduce the sample into a gas cell with IR-transparent windows (e.g., KBr). For matrix isolation studies, co-deposit the sample with a large excess of an inert gas (e.g., Argon) onto a cryogenic window.

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). A resolution of 4 cm⁻¹ and an accumulation of 32 scans are generally sufficient.

-

Data Processing: Perform baseline correction and identify peak positions.

-

Analysis: Assign the observed absorption bands to the corresponding molecular vibrations.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of a reference standard (e.g., TMS).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Use proton decoupling to simplify the spectrum and enhance sensitivity. A longer acquisition time may be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum with proton coupling to observe the splitting patterns.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Analysis: Determine chemical shifts, coupling constants, and integrate the signals to aid in spectral assignment.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatography (GC) system for separation from any impurities, or directly using a heated inlet system.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 10-200) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of chlorine atoms.

References

-

F. L. A. P. S. e Silva, R. C. M. U. de Araújo, and R. B. de Alencastro, "Matrix Isolation FTIR Spectroscopic and Theoretical Study of 3,3-Dichloro-1,1,1-trifluoropropane (HCFC-243)," The Journal of Physical Chemistry A, vol. 118, no. 12, pp. 2263–2270, Mar. 2014. [Link]

-

PubChem, "3,3-Dichloro-1,1,1-trifluoropropane," National Center for Biotechnology Information. [Link]

-

T. Tanuma, K. Ohnishi, H. Okamoto, and S. Morikawa, "13C NMR studies of hydrochlorofluoropropanes and chlorofluoropropanes," Journal of Fluorine Chemistry, vol. 84, no. 1, pp. 13–17, Aug. 1997. [Link]

Sources

Navigating the Solution Landscape: A Technical Guide to the Organic Solvent Solubility of 3,3-Dichloro-1,1,1-trifluoropropane (HCFC-243fa)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3,3-dichloro-1,1,1-trifluoropropane (HCFC-243fa) in organic solvents. In the absence of extensive published quantitative solubility data for this specific compound, this document offers a robust predictive framework based on fundamental principles of intermolecular forces and the behavior of structurally similar halogenated hydrocarbons. Furthermore, a detailed, self-validating experimental protocol for the precise determination of HCFC-243fa solubility is presented, empowering researchers to generate reliable data for their specific applications. This guide is designed to be a practical and authoritative resource for scientists and professionals in research and development, particularly in the pharmaceutical and chemical industries, where understanding and controlling solubility is paramount.

Introduction: The Significance of Solubility for HCFC-243fa

3,3-Dichloro-1,1,1-trifluoropropane, also known as HCFC-243fa, is a hydrochlorofluorocarbon with the chemical formula C₃H₃Cl₂F₃[1][2]. Its unique physical and chemical properties, stemming from the presence of both chlorine and fluorine atoms, make it a compound of interest in various applications, including as a potential intermediate in organic synthesis. For researchers and drug development professionals, understanding the solubility of HCFC-243fa in organic solvents is critical for reaction engineering, purification processes, formulation development, and assessing its environmental fate.

This guide will delve into the theoretical underpinnings of HCFC-243fa's solubility, provide a predictive framework for its behavior in different solvent classes, and offer a detailed experimental workflow for its quantitative determination.

Physicochemical Properties of 3,3-Dichloro-1,1,1-trifluoropropane

A foundational understanding of the physicochemical properties of HCFC-243fa is essential for predicting its solubility.

| Property | Value | Source |

| Chemical Formula | C₃H₃Cl₂F₃ | [1][2] |

| Molecular Weight | 166.96 g/mol | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

The molecule possesses a propane backbone with a trifluoromethyl group at one end and two chlorine atoms on the third carbon. This structure results in a distinct polarity profile that governs its interactions with solvents.

Theoretical Framework and Predictive Solubility of HCFC-243fa

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility. The solubility of HCFC-243fa will be dictated by the balance of intermolecular forces between it and the solvent molecules.

Intermolecular Forces at Play

The key intermolecular interactions involving HCFC-243fa are:

-

Dipole-Dipole Interactions: The electronegative fluorine and chlorine atoms create a significant molecular dipole, allowing for electrostatic interactions with other polar molecules.

-

London Dispersion Forces: These are present in all molecules and will be the primary mode of interaction with non-polar solvents.

-

Hydrogen Bonding: HCFC-243fa is not a hydrogen bond donor. It can act as a weak hydrogen bond acceptor through its halogen atoms, but it cannot form strong hydrogen bonds like water or alcohols.

Predicted Solubility in Common Organic Solvent Classes

Based on these principles and drawing parallels with structurally similar halogenated hydrocarbons, we can predict the solubility of HCFC-243fa as follows:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Solvents | Hexane, Toluene, Cyclohexane | High | The primary interactions between HCFC-243fa and non-polar solvents will be London dispersion forces, which are favorable for mixing. |

| Polar Aprotic Solvents | Acetone, Dichloromethane, Tetrahydrofuran (THF) | High to Moderate | The dipole moment of HCFC-243fa will allow for favorable dipole-dipole interactions with these solvents, leading to good solubility.[3] |

| Polar Protic Solvents | Methanol, Ethanol, Water | Moderate to Low | While some dipole-dipole interactions are possible, the inability of HCFC-243fa to effectively participate in the strong hydrogen-bonding networks of these solvents will limit its solubility.[3] |

| Chlorinated Solvents | Chloroform, Carbon Tetrachloride | High | The similar chemical nature and intermolecular forces between HCFC-243fa and chlorinated solvents are expected to result in high miscibility.[4] |

It is crucial to emphasize that these are qualitative predictions. For precise applications, experimental determination of solubility is indispensable.

Experimental Determination of Solubility: A Step-by-Step Protocol

The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a compound in a solvent.

Materials and Equipment

-

3,3-Dichloro-1,1,1-trifluoropropane (HCFC-243fa) of known purity

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker bath

-

Vials with airtight seals (e.g., screw-cap vials with PTFE-lined septa)

-

Syringes and filters (e.g., 0.22 µm PTFE syringe filters)

-

Calibrated volumetric flasks and pipettes

-

Gas Chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS)

Experimental Workflow

Caption: Experimental workflow for determining the solubility of HCFC-243fa.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of HCFC-243fa to a vial containing a known volume of the selected organic solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow undissolved solid to settle.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent the transfer of undissolved solute.

-

Accurately dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated Gas Chromatograph (GC).

-

-

Quantification:

-

Prepare a series of calibration standards of HCFC-243fa in the chosen solvent at known concentrations.

-

Generate a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of HCFC-243fa in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of HCFC-243fa in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of Key Intermolecular Interactions

The following diagram illustrates the primary intermolecular forces governing the solubility of HCFC-243fa in different solvent types.

Caption: Intermolecular forces influencing HCFC-243fa solubility.

Conclusion and Future Outlook

While specific quantitative solubility data for 3,3-dichloro-1,1,1-trifluoropropane in organic solvents is not widely available in the current literature, a strong predictive understanding can be achieved through the application of fundamental chemical principles. This guide provides a theoretical framework for estimating its solubility in various solvent classes and, more importantly, offers a detailed, actionable protocol for its experimental determination. By following the outlined procedures, researchers can generate the precise and reliable data necessary for their work. It is anticipated that as the applications of HCFC-243fa expand, more comprehensive solubility studies will be conducted, further enriching our understanding of this compound's behavior in solution.

References

-

PubChem. (n.d.). 3,3-Dichloro-1,1,1-trifluoropropane. Retrieved from [Link]

Sources

- 1. 460-69-5 CAS MSDS (3,3-DICHLORO-1,1,1-TRIFLUOROPROPANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 3,3-Dichloro-1,1,1-trifluoropropane | C3H3Cl2F3 | CID 10002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Reactivity of 3,3-Dichloro-1,1,1-trifluoropropane

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Reactivity of a Niche Fluorinated Propane

This technical guide delves into the chemical reactivity of 3,3-dichloro-1,1,1-trifluoropropane (HCFC-243fa), a hydrochlorofluorocarbon of interest in specialized synthetic applications. Unlike its more commonly studied isomers, detailed experimental literature on HCFC-243fa is notably scarce. Therefore, this document serves as a comprehensive overview based on established principles of organic chemistry, reactivity data of analogous halogenated alkanes, and available safety information. The insights provided herein are intended to guide the experienced researcher in designing and safely executing synthetic routes involving this compound. It is imperative to recognize that the proposed reaction pathways are, in many cases, extrapolations from related systems. As such, all experimental work should commence with small-scale pilot studies to establish safe and optimal reaction parameters.

Molecular Structure and Inherent Reactivity

3,3-Dichloro-1,1,1-trifluoropropane possesses a unique substitution pattern that dictates its chemical behavior. The strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group significantly influences the adjacent C-C and C-H bonds, as well as the reactivity of the dichloromethyl group.

Key Structural Features:

-

Trifluoromethyl Group (-CF₃): This powerful inductively electron-withdrawing group polarizes the molecule, making the hydrogen atoms on the C2 carbon more acidic than in a non-fluorinated alkane.

-

Dichloromethyl Group (-CHCl₂): The two chlorine atoms at the C3 position are potential leaving groups in nucleophilic substitution and elimination reactions. The geminal dichloride arrangement also opens possibilities for specific transformations.

The molecule's general reactivity profile suggests it is relatively inert under standard conditions but can be induced to react with strong reagents such as potent bases, reducing agents, and oxidizing agents.[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of 3,3-dichloro-1,1,1-trifluoropropane is presented in Table 1.

| Property | Value | Source |

| CAS Number | 460-69-5 | [3][4] |

| Molecular Formula | C₃H₃Cl₂F₃ | [3][4] |

| Molecular Weight | 166.95 g/mol | [3] |

| Appearance | Colorless liquid | Inferred from related compounds |

| Boiling Point | Not available | |

| Density | Not available |

Principal Reaction Pathways

The reactivity of 3,3-dichloro-1,1,1-trifluoropropane can be categorized into several key transformation types. The following sections explore these pathways, offering mechanistic insights and generalized experimental considerations.

Dehydrochlorination: A Gateway to Alkenes

The elimination of hydrogen chloride (HCl) is a fundamental reaction of haloalkanes. In the case of 3,3-dichloro-1,1,1-trifluoropropane, this reaction is expected to be facilitated by the acidity of the C2 protons, which are alpha to the trifluoromethyl group.

Plausible Reaction:

Treatment with a strong base, such as sodium hydroxide or potassium hydroxide, is anticipated to yield 1,1-dichloro-3,3,3-trifluoropropene.

Caption: Proposed dehydrochlorination of 3,3-dichloro-1,1,1-trifluoropropane.

Mechanistic Considerations:

The reaction likely proceeds through an E2 (elimination, bimolecular) mechanism, where the base abstracts a proton from the C2 carbon, and a chloride ion is simultaneously eliminated from the C3 carbon. The strong electron-withdrawing nature of the -CF₃ group stabilizes the developing negative charge on the C2 carbon in the transition state, thereby facilitating the reaction.

Experimental Protocol (General Guidance):

-

Reactants: 3,3-dichloro-1,1,1-trifluoropropane, a strong base (e.g., NaOH, KOH), and a suitable solvent.

-

Solvent: A high-boiling point, inert solvent such as a higher alcohol or a polar aprotic solvent may be required to achieve the necessary reaction temperature. Phase-transfer catalysts could be beneficial if using a two-phase system.

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve the base in the chosen solvent.

-

Slowly add the 3,3-dichloro-1,1,1-trifluoropropane to the basic solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).

-

Upon completion, cool the mixture, quench with water, and extract the product with an organic solvent.

-

The organic layer should be washed, dried, and the solvent removed under reduced pressure to yield the crude product, which can be purified by distillation.

-

Note: This is a generalized protocol and requires optimization. For analogous dehydrochlorination of 1,3-dichloro-2-propanol, aqueous solutions of sodium hydroxide are effective.[5][6]

Catalytic Hydrodechlorination: Towards Saturated and Unsaturated Fluoropropanes

Catalytic hydrodechlorination is a valuable method for the removal of chlorine atoms from organic molecules, replacing them with hydrogen.[7] This process is typically carried out in the presence of a heterogeneous catalyst and a hydrogen source.

Potential Products:

Depending on the reaction conditions and the catalyst used, the hydrodechlorination of 3,3-dichloro-1,1,1-trifluoropropane could yield a mixture of products, including:

-

1,1,1-Trifluoro-3-chloropropane: From the replacement of one chlorine atom.

-

1,1,1-Trifluoropropane: From the complete removal of both chlorine atoms.

-

Elimination products: Dehydrochlorination can be a competing reaction under certain conditions.

Caption: Stepwise hydrodechlorination of 3,3-dichloro-1,1,1-trifluoropropane.

Catalyst and Reaction Conditions:

-

Catalysts: Palladium- or platinum-based catalysts supported on carbon or alumina are commonly used for hydrodechlorination.[7] Bimetallic catalysts, such as Pd-Pt, have also shown high activity for the hydrodechlorination of other HCFCs.

-

Hydrogen Source: Typically gaseous hydrogen.

-

Temperature and Pressure: These reactions often require elevated temperatures and pressures to proceed efficiently.

Experimental Protocol (General Guidance):

-

Apparatus: A high-pressure reactor (autoclave) suitable for hydrogenation reactions.

-

Procedure:

-

The reactor is charged with the 3,3-dichloro-1,1,1-trifluoropropane, a suitable solvent, and the catalyst.

-

The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen.

-

The mixture is heated and stirred, and the reaction progress is monitored by the uptake of hydrogen and/or by analyzing aliquots of the reaction mixture.

-

After the reaction is complete, the reactor is cooled, and the pressure is carefully released.

-

The catalyst is removed by filtration, and the product is isolated from the solvent.

-

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles and strong bases.[8][9] Their reaction with 3,3-dichloro-1,1,1-trifluoropropane is expected to be complex.

Potential Reaction Pathways:

-

Nucleophilic Substitution: The organometallic reagent could act as a nucleophile, displacing one or both chlorine atoms. However, direct Sₙ2 reaction at a secondary carbon bearing two chlorine atoms is sterically hindered and may be slow.

-

Deprotonation: Due to the acidity of the C2 protons, the Grignard reagent could act as a base, leading to dehydrochlorination as the primary reaction pathway.

-

Intramolecular cyclization: In the case of di-Grignard formation from a dihalide, intramolecular reaction could lead to cyclopropane formation.[10]

Given the likely dominance of the deprotonation pathway, the use of organometallic reagents for simple substitution on 3,3-dichloro-1,1,1-trifluoropropane is likely to be challenging without careful selection of reagents and reaction conditions.

Safety and Handling

3,3-Dichloro-1,1,1-trifluoropropane is a halogenated hydrocarbon and should be handled with appropriate safety precautions in a well-ventilated fume hood. While specific toxicity data for this compound is limited, related compounds can be harmful if inhaled or absorbed through the skin.[1] It is also important to consider the potential for the release of toxic gases, such as HCl, during reactions.[2]

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Be aware of potential incompatibilities with strong bases, oxidizing agents, and reducing agents.[1][2]

Conclusion and Future Outlook

The reactivity of 3,3-dichloro-1,1,1-trifluoropropane presents both challenges and opportunities for synthetic chemists. While its relative inertness offers stability, the presence of multiple reactive sites allows for a range of potential transformations. The key to unlocking its synthetic potential lies in the careful control of reaction conditions to favor the desired reaction pathway, be it dehydrochlorination, hydrodechlorination, or a more nuanced transformation.

The significant lack of dedicated research on this specific isomer underscores the need for further experimental investigation. Future work should focus on systematically exploring the reaction conditions for the pathways outlined in this guide, with a particular emphasis on catalyst screening for hydrodechlorination and base/solvent systems for selective dehydrochlorination. Such studies will not only expand our fundamental understanding of the reactivity of fluorinated propanes but also pave the way for the development of novel synthetic methodologies.

References

-

PubChem. 3-Chloro-1,1,1-trifluoropropane. National Center for Biotechnology Information. [Link]

-

PubChem. 3,3-Dichloro-1,1,1-trifluoropropane. National Center for Biotechnology Information. [Link]

- Google Patents.

-

MDPI. Progress in Catalytic Hydrodechlorination. [Link]

- Google Patents. Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene.

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

-

PubChem. 2,3-Dichloro-1,1,1-trifluoropropane. National Center for Biotechnology Information. [Link]

-

PubChem. 3,3-Dichloro-1,1,1-trifluoroacetone. National Center for Biotechnology Information. [Link]

-

PubChem. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. National Center for Biotechnology Information. [Link]

-

ResearchGate. (PDF) Hydrodechlorination of CHClF2 (HCFC-22) over Pd-Pt catalysts supported on thermally modified activated carbon. Beneficial effect of catalyst oxidation. [Link]

-

ResearchGate. Dehydrochlorination of 1,3-Dichloropropan-2-Ol by Calcium and Sodium Hydroxide Solutions. [Link]

-

Schnyderchemsafety. Grignard-reagent formation in Multi-product facilities ‒ not an easy task! [Link]

-

RSC Publishing. A novel trimetallic Pd–Cu–Fe/AC catalyst for hydrogen-assisted dechlorination of CFC-113: enhancing catalytic activity and stability through intermetallic synergistic interactions. [Link]

-

Pearson. Predict the products of the following reactions. (d) product of (c) + cyclopentylmagnesium bromide, then acidic hydrolysis. [Link]

-

Filo. 81) What is the product A in the following? 3H[GeH2]CCCCl A) C1CC1 B) Cl[.. [Link]

- Google Patents.

-

ResearchGate. Dehydrochlorination of 1,1,1,3,3-Pentachlopropane Promoted by Fluoride. [Link]

Sources

- 1. 3-Chloro-1,1,1-trifluoropropane | C3H4ClF3 | CID 10000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. 3,3-Dichloro-1,1,1-trifluoropropane | C3H3Cl2F3 | CID 10002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. PL219946B1 - Method for the dehydrochlorination of 1,3-dichloro-2-propanol - Google Patents [patents.google.com]

- 7. Progress in Catalytic Hydrodechlorination [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Predict the products of the following reactions. (d) product of (... | Study Prep in Pearson+ [pearson.com]

- 10. 81) What is the product A in the following? 3H[GeH2]CCCCl A) C1CC1 B) Cl[.. [askfilo.com]

A Technical Guide to the Safe Handling of 3,3-Dichloro-1,1,1-trifluoropropane (HCFC-243fa) for Laboratory Professionals

This document provides a comprehensive technical guide on the safe handling, storage, and emergency response procedures for 3,3-Dichloro-1,1,1-trifluoropropane (CAS No: 460-69-5), also known as HCFC-243fa. Designed for researchers, scientists, and drug development professionals, this guide synthesizes critical safety data with practical, field-proven insights to ensure a safe laboratory environment. The narrative emphasizes the causality behind safety protocols, fostering a proactive and informed approach to risk management.

Section 1: Compound Identification and Physicochemical Profile

3,3-Dichloro-1,1,1-trifluoropropane is an organohalogen compound belonging to the hydrochlorofluorocarbon (HCFC) family.[1][2] Its unique molecular structure, featuring a trifluoromethyl group, makes it a subject of interest in synthetic chemistry.[3] However, its chemical and physical properties necessitate stringent handling protocols.

A summary of its key identifiers and properties is presented below for rapid reference. Understanding these characteristics is the foundational step in a comprehensive risk assessment.

Table 1: Chemical Identifiers for 3,3-Dichloro-1,1,1-trifluoropropane

| Identifier | Value |

|---|---|

| Chemical Name | 3,3-Dichloro-1,1,1-trifluoropropane[1][4] |

| CAS Number | 460-69-5[2][4][5] |

| Synonyms | HCFC-243fa, 1,1,1-Trifluoro-3,3-dichloropropane[1][2] |

| Molecular Formula | C3H3Cl2F3[1][4] |

| Molecular Weight | ~166.96 g/mol [1][4] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Physical State | Transparent, colorless liquid | [6] |

| Boiling Point | 72.4 °C | [1] |

| Melting Point | -93.2 °C | [1] |

| Density | 1.4408 g/cm³ (at 20 °C) | [1] |

| Flammability | Nonflammable liquid | [7][8] |

| Solubility in Water | Slightly soluble | [9] |

| Stability | Stable under normal conditions |[6] |

Section 2: Comprehensive Hazard Analysis

A thorough understanding of the potential hazards is critical for mitigating risk. HCFC-243fa presents toxicological, physicochemical, and environmental hazards that must be managed through a combination of engineering controls, personal protective equipment, and safe work practices.

Toxicological Profile

Exposure to HCFC-243fa can occur via inhalation, skin contact, eye contact, or ingestion. The primary health risks are associated with its effects on the respiratory system, skin, eyes, and central nervous system (CNS).[6]

-

Inhalation: Classified as harmful by inhalation (R20).[6] High vapor concentrations can displace oxygen, creating an asphyxiation risk in enclosed spaces.[6] Inhalation may lead to CNS effects such as drowsiness, dizziness, nausea, and headaches.[6] Acute overexposure can result in CNS depression and potentially cardiac arrhythmia.[6] Due to the risk of cardiac sensitization, catecholamine drugs like epinephrine should be used with extreme caution in overexposed individuals.[6] A reported LC50 in mice is 24,000 ppm for a 10-minute exposure, which induced general anesthetic effects.[5]

-

Skin Contact: The substance is irritating to the skin (R38).[6] Prolonged or repeated contact can cause defatting and drying of the skin, which may lead to dermatitis.[6]

-

Eye Contact: Causes irritation, redness, and conjunctivitis (R36).[6]

-

Ingestion: While small amounts are unlikely to cause harmful effects, ingestion of large quantities may lead to abdominal pain, nausea, and vomiting.[6]

Physicochemical Hazards

While stable under standard laboratory conditions, HCFC-243fa poses risks related to its reactivity and thermal decomposition.[6]

-

Reactivity: The compound is incompatible with strong oxidizing agents, alkalies, and bases.[6] It can also react violently with strong reducing agents, such as active metals.[7][9]

-

Hazardous Decomposition: Exposure to high temperatures, open flames, or extremely hot metal surfaces can cause decomposition, forming highly toxic and corrosive products.[6] These include hydrochloric acid (HCl), hydrofluoric acid (HF), and potentially carbonyl halides like phosgene.[6] This is a critical consideration, as the substance itself is nonflammable, but its decomposition in a fire situation creates severe secondary hazards.

Environmental Hazards

As an HCFC, this compound is recognized as an ozone-depleting substance.[1][10]

-

Ozone Depletion: It is classified under GHS with the hazard statement H420: "Harms public health and the environment by destroying ozone in the upper atmosphere."[11][12] Its use and disposal are subject to environmental regulations.

-

Atmospheric Degradation: When released, HCFC-243fa will slowly degrade in the atmosphere.[13] This process can form trifluoroacetic acid (TFA), a persistent substance that can accumulate in aquatic systems.[13][14] While current projections suggest the amount of TFA formed from HCFCs is too small to pose a significant risk, it remains a point of environmental consideration.[14]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

The hierarchy of controls must be applied to minimize exposure. This framework prioritizes engineering and administrative controls, with PPE serving as the final barrier of protection.

Engineering Controls

The primary method for controlling exposure is to handle the chemical in a well-ventilated area.

-

Local Exhaust Ventilation (LEV): All procedures involving open containers of HCFC-243fa must be conducted within a certified chemical fume hood. This captures vapors at the source, preventing them from entering the laboratory workspace.

-

Process Enclosures: For larger-scale operations, process enclosures can provide a higher level of containment.[6]

-

General Ventilation: Good general laboratory ventilation is necessary to dilute fugitive emissions and ensure a safe ambient environment.

Personal Protective Equipment (PPE)

Appropriate PPE must be selected based on a risk assessment of the specific task being performed. The following diagram outlines the decision-making process for PPE selection.

Caption: PPE selection workflow for handling HCFC-243fa.

-

Eye and Face Protection: For all handling activities, wear chemical splash goggles.[6] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection: Wear chemically impermeable gloves.[15][16] Nitrile or neoprene gloves are generally suitable. Always check the glove manufacturer's compatibility data. A flame-resistant lab coat should be worn at all times.

-

Respiratory Protection: Respiratory protection is typically not required when adequate engineering controls (i.e., a fume hood) are in use.[6] In the event of a ventilation failure or a large spill, a self-contained breathing apparatus (SCBA) is necessary.[6]

Section 4: Standard Operating Procedures for Handling and Storage

Adherence to standardized procedures is essential for safety and regulatory compliance.

General Handling Protocols

-

Preparation: Before starting work, ensure that a chemical fume hood is operational and that all necessary PPE is available and in good condition. Locate the nearest emergency shower and eyewash station.[6]

-

Container Inspection: Visually inspect the container for any signs of damage or leaks before handling.

-

Dispensing: Conduct all transfers and dispensing of the liquid within a fume hood to control vapor release. Use non-sparking tools and equipment.[15][16]

-

Heating: Avoid contact with open flames, hot plates, or other high-temperature surfaces to prevent thermal decomposition.[6]

-

Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[17] Wash hands thoroughly after handling.

-

Closure: Keep containers tightly closed when not in use to prevent vapor release.[15][16]

Storage Requirements

Proper storage is crucial for maintaining chemical stability and preventing accidental releases.

-

Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[6][15] Storage in subsurface locations should be avoided.[6]

-

Container Integrity: Store in the original, tightly closed container.

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents, bases, and active metals.[6]

-

Temperature Control: Protect from direct sunlight and do not expose to temperatures exceeding 50 °C (122 °F).[18]

Waste Disposal

Chemical waste must be managed in accordance with all applicable local, regional, and national regulations.

-

Collection: Collect waste HCFC-243fa and contaminated materials (e.g., absorbent pads, gloves) in a designated, sealed, and chemically-resistant container.[18]

-

Labeling: Clearly label the waste container with its contents.

-

Disposal: Arrange for disposal through a licensed chemical destruction facility.[15] Do not discharge to sewer systems or release into the environment. [15]

Section 5: Emergency Response Protocols

A clear and rehearsed emergency plan is vital. All personnel working with this chemical must be familiar with these procedures.

Spill Response

The appropriate response to a spill depends on its size and location. The following flowchart provides a decision-making framework.

Caption: Decision-making flowchart for HCFC-243fa spill response.

Detailed Spill Cleanup Protocol (for minor spills, by trained personnel):

-

Alert and Isolate: Alert personnel in the immediate area and restrict access.[19]

-

Ventilate: Ensure the area is well-ventilated; if the spill is in a fume hood, keep it running.[19]

-

Don PPE: Put on the appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[6][19]

-

Contain: Prevent the spill from spreading or entering drains by creating a dike with an absorbent material (e.g., vermiculite, sand, or chemical sorbent pads).[6]

-

Absorb: Cover the spill with the absorbent material.[6]

-

Collect: Once the liquid is fully absorbed, carefully sweep the material into a designated, sealable container for hazardous waste.[6]

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Dispose of the waste container and any contaminated PPE according to institutional and regulatory guidelines.[18]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.[19]

-

Inhalation: Immediately move the affected person to fresh air.[6] If breathing is difficult or has stopped, provide artificial respiration (by trained personnel only) and seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected skin with large amounts of water for at least 15 minutes.[19] Seek medical attention.[6]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure a thorough rinse.[6][19] Seek immediate medical attention.

-

Ingestion: DO NOT induce vomiting. [6] Gently rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Contact a poison control center or physician immediately for treatment advice.[6]

Fire Response

Although HCFC-243fa is nonflammable, containers may rupture if exposed to heat, and the substance will decompose into hazardous materials.

-

Extinguishing Media: If the chemical is involved in a fire, use extinguishing media appropriate for the surrounding fire, such as alcohol-resistant foam, carbon dioxide, or water spray.[6]

-

Firefighter Protection: Firefighters must wear full protective gear, including a self-contained breathing apparatus (SCBA), to protect against hazardous decomposition products like HCl and HF.[6][15]

-

Container Cooling: Use a water spray to keep fire-exposed containers cool and prevent them from rupturing.[6]

Section 6: References

-

3,3-Dichloro-1,1,1-trifluoropropane | CAS#:460-69-5 | Chemsrc. (2025). Chemsrc.

-

MATERIAL SAFETY DATA SHEET - Contact Cleaner II. (2012). Farnell.

-

3,3-Dichloro-1,1,1,2,2-pentafluoropropane. PubChem, National Center for Biotechnology Information.

-

460-69-5(3,3-DICHLORO-1,1,1-TRIFLUOROPROPANE) Product Description. ChemicalBook.

-

HCFC-243da. PubChem, National Center for Biotechnology Information.

-

Spill Control/Emergency Response. (2025). EHSO Manual.

-

SAFETY DATA SHEET trans-1-Chloro-3,3,3-trifluoropropene. (2017). Linde Gas GmbH.

-

Safety Data Sheet. (2023). MG Chemicals.

-

2,3-Dichloro-1,1,1-trifluoropropane. PubChem, National Center for Biotechnology Information.

-

3-Chloro-1,1,1-trifluoropropane. PubChem, National Center for Biotechnology Information.

-

Chemical Safety Data Sheet MSDS / SDS - 3-CHLORO-1,1,1-TRIFLUOROPROPANE. (2025). ChemicalBook.

-

Chemical Safety Data Sheet MSDS / SDS - 2,3-DICHLORO-1,1,1-TRIFLUOROPROPANE. (2024). ChemicalBook.

-

3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE. CAMEO Chemicals, NOAA.

-

SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. Ozone Secretariat, UN Environment Programme.

-

3,3-Dichloro-1,1,1-trifluoropropane Formula. ECHEMI.

-

Fluorinated Ozone-Depleting Gases Tracked by TRI. Fluoride Action Network.

-

Key Properties & Global Supply of 3-Chloro-1,1,1-trifluoropropane for Industry. (2026). Okchem.

-

3,3-Dichloro-1,1,1,2,2-pentafluoropropane - Safety Data Sheet. Synquest Labs.

-

3,3-Dichloro-1,1,1-trifluoropropane. PubChem, National Center for Biotechnology Information.

-

1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) CAS No. 306-83-2 (Third Edition). ECETOC.

-

3-CHLORO-1,1,1-TRIFLUOROPROPANE | 460-35-5. ChemicalBook.

Sources

- 1. echemi.com [echemi.com]

- 2. 3,3-Dichloro-1,1,1-trifluoropropane | C3H3Cl2F3 | CID 10002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 460-69-5 CAS MSDS (3,3-DICHLORO-1,1,1-TRIFLUOROPROPANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 3,3-Dichloro-1,1,1-trifluoropropane | CAS#:460-69-5 | Chemsrc [chemsrc.com]

- 6. farnell.com [farnell.com]

- 7. 3-Chloro-1,1,1-trifluoropropane | C3H4ClF3 | CID 10000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-CHLORO-1,1,1-TRIFLUOROPROPANE | 460-35-5 [chemicalbook.com]

- 9. 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. fluoridealert.org [fluoridealert.org]

- 11. 2,3-Dichloro-1,1,1-trifluoropropane | C3H3Cl2F3 | CID 9561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. synquestlabs.com [synquestlabs.com]

- 13. ecetoc.org [ecetoc.org]

- 14. ozone.unep.org [ozone.unep.org]

- 15. chemicalbook.com [chemicalbook.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. produkte.linde-gas.at [produkte.linde-gas.at]

- 18. mgchemicals.com [mgchemicals.com]

- 19. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

The Environmental Profile of HCFC-243fa: A Technical Guide for Scientific Professionals

Abstract

This technical guide provides a comprehensive analysis of the environmental impact of 3,3-dichloro-1,1,1-trifluoropropane (HCFC-243fa), a hydrochlorofluorocarbon (HCFC) with the chemical formula CHCl₂CH₂CF₃. As the scientific community continues to evaluate the environmental fate of transitional chemicals, a thorough understanding of their atmospheric behavior is paramount. This document synthesizes available data on the Ozone Depletion Potential (ODP) and Global Warming Potential (GWP) of HCFC-243fa, details its atmospheric degradation pathway, and discusses the environmental implications of its decomposition products. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed and technically grounded understanding of the environmental characteristics of this compound.

Introduction: The Context of HCFCs and Environmental Regulation

Hydrochlorofluorocarbons (HCFCs) were developed as transitional substitutes for chlorofluorocarbons (CFCs), which were found to be major contributors to the depletion of the stratospheric ozone layer.[1] The presence of a hydrogen atom in HCFC molecules makes them susceptible to degradation in the troposphere, primarily through reaction with the hydroxyl radical (OH).[2][3] This significantly reduces their atmospheric lifetime compared to CFCs, thereby lowering their potential to reach the stratosphere and deplete ozone.[3]

However, HCFCs still possess a degree of ozone-depleting potential and are also potent greenhouse gases.[4] Consequently, their production and use have been regulated under the Montreal Protocol on Substances that Deplete the Ozone Layer, with a phase-out schedule for both developed and developing countries.[1] Understanding the specific environmental metrics of individual HCFCs, such as HCFC-243fa, is crucial for assessing their historical impact and for informing the development of future, more environmentally benign alternatives.

Core Environmental Impact Metrics of HCFC-243fa

The environmental impact of a volatile compound like HCFC-243fa is primarily quantified by its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). These metrics provide a standardized basis for comparing the environmental effects of different substances.

| Parameter | Value | Source |

| Chemical Name | 3,3-dichloro-1,1,1-trifluoropropane | N/A |

| CAS Number | 460-69-5 | N/A |

| Molecular Formula | CHCl₂CH₂CF₃ | N/A |

| Global Atmospheric Lifetime | 0.780 years | [5] |

| Ozone Depletion Potential (ODP) | 0.012 | [5] |

| Global Warming Potential (GWP-100 year) | 190 (conformer 1), 168 (conformer 2) | [5] |

Ozone Depletion Potential (ODP)

The ODP of a substance is a relative measure of its effectiveness in destroying stratospheric ozone compared to trichlorofluoromethane (CFC-11), which is assigned an ODP of 1.0.[6] The ODP of HCFC-243fa is 0.012, indicating that on a per-mass basis, it is significantly less destructive to the ozone layer than CFC-11.[5]

The determination of ODP is a complex process that relies on a combination of laboratory measurements and atmospheric modeling.[6]

Caption: Figure 1: Conceptual workflow for ODP determination.

The relatively low ODP of HCFC-243fa is a direct consequence of its short atmospheric lifetime, which limits the amount of the substance that can be transported to the stratosphere where ozone depletion occurs.

Global Warming Potential (GWP)

The GWP is an index that compares the radiative forcing of a greenhouse gas to that of carbon dioxide (CO₂) over a specified time horizon, typically 100 years. The GWP of HCFC-243fa is reported as 190 and 168 for its two conformers over a 100-year period.[5] This means that, over a century, one kilogram of HCFC-243fa will trap approximately 190 or 168 times more heat in the atmosphere than one kilogram of CO₂.

The calculation of GWP involves several key factors:

Caption: Figure 2: Key factors in GWP calculation.

While the GWP of HCFC-243fa is considerably lower than that of many CFCs, it is still a significant contributor to global warming, reinforcing the rationale for its phase-out under the Montreal Protocol.

Atmospheric Degradation of HCFC-243fa

The environmental impact of HCFC-243fa is not solely defined by its ODP and GWP but also by the fate of its degradation products in the atmosphere. The primary mechanism for the atmospheric removal of HCFCs is their reaction with the hydroxyl radical (OH) in the troposphere.[2][3]

Initiation Step: Reaction with Hydroxyl Radical

The degradation of HCFC-243fa is initiated by the abstraction of a hydrogen atom by an OH radical. The HCFC-243fa molecule (CHCl₂CH₂CF₃) has hydrogen atoms on two different carbon atoms, leading to two possible initial reaction pathways:

-

Pathway A: Abstraction of the hydrogen atom from the -CHCl₂ group.

-

Pathway B: Abstraction of a hydrogen atom from the -CH₂- group.

The resulting haloalkyl radicals (•CCl₂CH₂CF₃ or CHCl₂•CHCF₃) are highly reactive and will rapidly combine with molecular oxygen (O₂) in the atmosphere to form peroxy radicals (RO₂•).

Predicted Degradation Pathway and Products

Based on the established atmospheric chemistry of similar halogenated compounds, a plausible degradation pathway for HCFC-243fa can be proposed. The peroxy radicals will undergo further reactions, leading to the formation of alkoxy radicals (RO•), which are unstable and can decompose or react further.

Caption: Figure 3: Predicted atmospheric degradation pathway of HCFC-243fa.

Note: This is a predicted pathway based on the atmospheric chemistry of analogous compounds. The precise branching ratios and yields of the final products for HCFC-243fa require specific experimental investigation.

The predicted degradation products include:

-

Phosgene (COCl₂): A toxic gas that is rapidly hydrolyzed in the atmosphere to form hydrochloric acid (HCl) and carbon dioxide (CO₂).

-

Trifluoroacetic Acid (TFA; CF₃COOH): A persistent and highly water-soluble compound.[5][7]

Environmental Fate and Impact of Degradation Products

The long-term environmental impact of HCFC-243fa is linked to the properties of its stable end-products, particularly trifluoroacetic acid.

Trifluoroacetic Acid (TFA)

TFA is a subject of ongoing scientific research due to its persistence in the environment. It is highly soluble in water and partitions into aquatic systems, where it is resistant to further degradation.[5][7] While current environmental concentrations of TFA from the degradation of HCFCs and HFCs are not considered to pose a significant risk to humans or the ecosystem, its persistence warrants continued monitoring.[8][9]

The toxicity of TFA is generally considered to be low to moderate for a range of organisms.[8] It is not expected to bioaccumulate in food chains.[8] However, due to its persistence, TFA can accumulate in terminal sinks such as salt lakes and oceans.[8]

Experimental Protocols for Environmental Impact Assessment

A self-validating system for assessing the environmental impact of a compound like HCFC-243fa involves a combination of laboratory experiments and computational modeling.

Determination of OH Radical Reaction Rate Constants

The atmospheric lifetime of HCFC-243fa is primarily determined by its reaction rate with the OH radical. This is typically measured in the laboratory using techniques such as laser flash photolysis or relative rate methods in smog chambers.

Step-by-Step Methodology for Relative Rate Determination:

-

Chamber Setup: A mixture of HCFC-243fa, a reference compound with a known OH reaction rate constant, and an OH precursor (e.g., H₂O₂) is introduced into a smog chamber.

-

OH Generation: The OH precursor is photolyzed to generate OH radicals.

-

Concentration Monitoring: The concentrations of HCFC-243fa and the reference compound are monitored over time using techniques like Fourier Transform Infrared (FTIR) spectroscopy or Gas Chromatography (GC).

-

Data Analysis: The relative rates of disappearance of HCFC-243fa and the reference compound are used to calculate the rate constant for the reaction of HCFC-243fa with OH.

Product Identification Studies

The degradation products of HCFC-243fa are identified through experiments conducted in atmospheric simulation chambers.

Step-by-Step Methodology for Product Identification:

-

Reaction Initiation: The reaction of HCFC-243fa with OH radicals is initiated in a controlled chamber environment.

-

Product Sampling and Analysis: The reaction mixture is analyzed at different time intervals using sensitive analytical techniques such as FTIR, Gas Chromatography-Mass Spectrometry (GC-MS), and Chemical Ionization Mass Spectrometry (CIMS) to identify and quantify the reaction products.

-

Mechanism Elucidation: The identified products are used to construct and validate the atmospheric degradation mechanism.

Atmospheric Modeling

The experimental data on reaction rates and product yields are used as inputs for global atmospheric chemistry-transport models. These models simulate the distribution, lifetime, and environmental impacts (ODP and GWP) of the compound on a global scale.

Conclusion and Future Perspectives

HCFC-243fa, with an ODP of 0.012 and a 100-year GWP of 168-190, represents a significant improvement over the CFCs it was designed to replace. Its short atmospheric lifetime of 0.780 years ensures that its direct impact on stratospheric ozone is limited. However, like other HCFCs, it is a greenhouse gas and contributes to climate change, justifying its inclusion in the phase-out schedule of the Montreal Protocol.

The atmospheric degradation of HCFC-243fa is predicted to lead to the formation of phosgene and trifluoroacetic acid. While phosgene is rapidly removed from the atmosphere, the persistence of TFA in the environment necessitates ongoing research and monitoring.

For a complete and definitive understanding of the environmental profile of HCFC-243fa, further experimental studies are recommended to precisely determine the product yields from its atmospheric oxidation and to refine the understanding of its degradation mechanism. This will provide a more robust basis for assessing its overall environmental legacy.

References

-

Papanastasiou, D. K., et al. (2018). Global warming potential estimates for the C1–C3 hydrochlorofluorocarbons (HCFCs) included in the Kigali Amendment to the Montreal Protocol. Atmospheric Chemistry and Physics, 18(9), 6317-6330. [Link]

-

Solomon, K. R., et al. (2014). Sources, Fates, Toxicity, and Risks of Trifluoroacetic Acid and Its Salts: Relevance to Substances Regulated Under the Montreal Protocol. Ozone Secretariat, United Nations Environment Programme. [Link]

-

Tromp, T. K., et al. (1995). Potential accumulation of a persistent atmospheric degradation product of the HFCs. Nature, 376(6538), 327-330. [Link]

-

Wuebbles, D. J. (1983). Chlorocarbon emission scenarios: Potential impact on stratospheric ozone. Journal of Geophysical Research: Oceans, 88(C2), 1433-1443. [Link]

-

Papanastasiou, D. K., et al. (2018). Global warming potential estimates for the C1–C3 hydrochlorofluorocarbons (HCFCs) included in the Kigali Amendment to the Montreal Protocol. Atmospheric Chemistry and Physics Discussions, 1-25. [Link]

-

Fluorocarbons. (n.d.). TRIFLUOROACETIC ACID (TFA). [Link]

-

Dekant, W. (2023). Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures. Archives of Toxicology, 97(4), 1069-1077. [Link]

-

Boutonnet, J. C., et al. (1999). Environmental risk assessment of trifluoroacetic acid. Human and Ecological Risk Assessment: An International Journal, 5(1), 59-124. [Link]

-

Atkinson, R. (1986). Kinetics and mechanisms of the gas-phase reactions of the hydroxyl radical with organic compounds under atmospheric conditions. Chemical Reviews, 86(1), 69-201. [Link]

-

Lesclaux, R. (1997). Degradation mechanisms of selected hydrochlorofluorocarbons in the atmosphere: An assessment of the current knowledge. NASA Technical Reports Server. [Link]

-

Wallington, T. J., et al. (1992). The environmental impact of CFC replacements—HFCs and HCFCs. Environmental Science & Technology, 26(7), 1318-1324. [Link]

-

Intergovernmental Panel on Climate Change. (2013). Climate Change 2013: The Physical Science Basis. Contribution of Working Group I to the Fifth Assessment Report of the Intergovernmental Panel on Climate Change. Cambridge University Press. [Link]

-

United Nations Environment Programme. (2018). Scientific Assessment of Ozone Depletion: 2018. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10002, 3,3-Dichloro-1,1,1-trifluoropropane. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Understanding Global Warming Potentials. [Link]

-

Canada.ca. (2013). Ozone depletion: substances. [Link]

-

Wikipedia. (2023). Ozone depletion potential. [Link]

-

Fexa. (n.d.). Impact of HCFC, CFC & HFC Refrigerants on the Environment. [Link]

Sources

- 1. gml.noaa.gov [gml.noaa.gov]

- 2. csl.noaa.gov [csl.noaa.gov]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ozone.unep.org [ozone.unep.org]

- 9. fluorocarbons.org [fluorocarbons.org]

"3,3-Dichloro-1,1,1-trifluoropropane" molecular formula and weight

An In-Depth Technical Guide to 3,3-Dichloro-1,1,1-trifluoropropane (HCFC-243fa)

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the fundamental molecular and physical properties of 3,3-Dichloro-1,1,1-trifluoropropane, a compound of significant interest in specialized chemical applications. This document moves beyond basic data to provide a deeper understanding of its chemical identity, structural characteristics, and relevance in experimental design.

Part 1: Core Chemical Identity and Molecular Profile

3,3-Dichloro-1,1,1-trifluoropropane, also known as HCFC-243fa, is a halogenated hydrocarbon. Its distinct properties are primarily dictated by the presence of both chlorine and fluorine atoms attached to its three-carbon propane backbone.